2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-one

Catalog No.
S12064287
CAS No.
142465-12-1
M.F
C16H16N4OS
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro[1]benzothi...

CAS Number

142465-12-1

Product Name

2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-one

IUPAC Name

2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C16H16N4OS/c17-19-16-18-14-13(11-8-4-5-9-12(11)22-14)15(21)20(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,17H2,(H,18,19)

InChI Key

XKSGUVWFVCCNMI-UHFFFAOYSA-N

Solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)NN

2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-one is a complex organic compound belonging to the class of heterocyclic compounds. It features a hydrazino group and a tetrahydrobenzothieno-pyrimidine core structure. The compound is characterized by its unique bicyclic framework that combines elements of both thieno and pyrimidine chemistry, making it of significant interest in medicinal chemistry and organic synthesis.

The molecular formula for this compound is C15H16N4OS, and its structure includes multiple functional groups that contribute to its reactivity and biological activity. The presence of the hydrazino group is particularly notable as it may enhance the compound's potential as a bioactive agent.

Due to its functional groups:

  • Condensation Reactions: The hydrazino group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
  • Cyclization: This compound can be subjected to cyclization reactions leading to the formation of new heterocyclic derivatives.
  • Substitution Reactions: The presence of nitrogen atoms allows for nucleophilic substitution reactions with electrophilic reagents.

These reactions are pivotal in synthesizing derivatives that may exhibit enhanced biological properties or novel functionalities.

Research indicates that compounds related to 2-hydrazino-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-one possess various biological activities. Notably:

  • Antitumor Activity: Some derivatives have shown potential as antitumor agents, likely due to their ability to interact with cellular targets involved in cancer proliferation.
  • Antimicrobial Properties: Compounds in this class have demonstrated antimicrobial effects against a range of pathogens.
  • Anti-inflammatory Effects: Certain derivatives exhibit anti-inflammatory activities, making them candidates for further pharmacological studies.

The biological activity is attributed to the structural features of the compound that facilitate interaction with biological macromolecules.

The synthesis of 2-hydrazino-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-one typically involves several steps:

  • Starting Materials: The synthesis often begins with ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate.
  • Formation of Tetrahydrobenzothienopyrimidine: This intermediate is reacted with formamide under heating conditions to yield the tetrahydrobenzothienopyrimidine core.
  • Hydrazination: The final step involves treating the resulting pyrimidine derivative with hydrazine hydrate to introduce the hydrazino group.

These methods have been optimized for yield and purity in laboratory settings .

The unique structure and biological activities of 2-hydrazino-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-one make it suitable for various applications:

  • Pharmaceutical Development: It serves as a lead compound in developing new drugs targeting cancer and infectious diseases.
  • Chemical Probes: Its reactivity allows it to be used as a chemical probe in biochemical assays.
  • Material Science: Due to its unique electronic properties, it may find applications in organic electronics or photonic devices.

Interaction studies involving 2-hydrazino-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-one focus on understanding how this compound interacts with biological targets. Techniques such as:

  • Molecular Docking: Used to predict how the compound binds to specific proteins or enzymes.
  • In vitro Assays: Conducted to evaluate the efficacy and mechanism of action against various cell lines.

These studies are crucial for elucidating the therapeutic potential and optimizing lead compounds for drug development .

Several compounds share structural similarities with 2-hydrazino-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-Hydrazino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidineSimilar thienopyrimidine core; lacks phenyl groupAntitumor
5-Methylthieno[2,3-d]pyrimidinMethyl substitution; simpler structureAntimicrobial
Benzothienopyrimidine derivativesVariations in substitutions on the benzene ringDiverse biological activities

These compounds highlight the diversity within the thienopyrimidine class while emphasizing the unique aspects of 2-hydrazino-3-phenyl derivatives that may enhance their biological activity or specificity .

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

312.10448232 g/mol

Monoisotopic Mass

312.10448232 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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